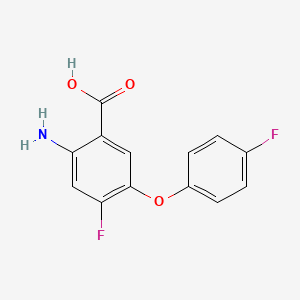

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid

Description

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid is a synthetic organic compound with the molecular formula C13H9F2NO3 and a molecular weight of 265.22 g/mol . This compound is characterized by the presence of both amino and fluorophenoxy groups attached to a benzoic acid core, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO3/c14-7-1-3-8(4-2-7)19-12-5-9(13(17)18)11(16)6-10(12)15/h1-6H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEXDQSXGOLAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C(=C2)C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333571-32-6 | |

| Record name | 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Nitration: Starting with a suitable benzoic acid derivative, a nitration reaction introduces a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Fluorination: Fluorine atoms are introduced using fluorinating agents like diethylaminosulfur trifluoride.

Phenoxy Substitution: The fluorophenoxy group is introduced through a nucleophilic aromatic substitution reaction using 4-fluorophenol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid exhibit potent antimicrobial properties. A study highlighted the synthesis of various derivatives of fluoro-substituted benzoic acids, which demonstrated significant activity against a range of microorganisms, including bacteria and fungi . The mechanism of action often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Properties

The compound's structure suggests potential anticancer activity. Investigations into related compounds have shown that they can induce apoptosis in cancer cells through mechanisms such as tubulin inhibition and caspase activation . For instance, derivatives have been reported to inhibit the growth of various cancer cell lines, indicating a promising avenue for drug development targeting specific cancers.

Biological Research

Enzyme Inhibition

The presence of amino and fluoro groups in this compound allows it to interact with specific enzymes and receptors. Studies demonstrate that such interactions can lead to the modulation of enzyme activity, which is crucial for developing targeted therapies for diseases like cancer and infections .

Mechanistic Studies

In vitro studies have been conducted to assess the compound's effect on cell proliferation and apoptosis in cancer models. For example, the compound was tested on various cancer cell lines, revealing a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use .

Industrial Applications

Synthesis of Dyes and Pigments

The compound serves as an intermediate in the synthesis of dyes and pigments due to its stable aromatic structure. Its derivatives are utilized in creating colorants that are essential in various industries, including textiles and plastics.

Chemical Manufacturing

In chemical manufacturing, this compound is employed as a building block for synthesizing other complex organic molecules. Its versatility makes it a valuable component in the production of pharmaceuticals and agrochemicals .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of a series of fluoro-substituted benzoic acids, including this compound, revealing significant inhibitory effects against multiple strains of bacteria with minimum inhibitory concentration values lower than existing antibiotics . -

Cancer Cell Line Testing:

In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that this compound effectively reduced cell viability by inducing apoptosis through caspase pathway activation . -

Synthesis Route Optimization:

The synthesis methods for this compound have been optimized to enhance yield and purity, focusing on environmentally friendly reagents and conditions, making it suitable for scale-up in industrial applications .

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid involves its interaction with specific molecular targets. The amino and fluorophenoxy groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-fluorobenzoic acid: Similar structure but lacks the fluorophenoxy group.

4-Fluoroanthranilic acid: Contains a fluorine atom and an amino group but differs in the position of the substituents.

2-Chloro-4-fluoro-5-aminobenzoic acid: Similar structure with a chlorine atom instead of the fluorophenoxy group.

Uniqueness

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid is unique due to the presence of both amino and fluorophenoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural features, including amino and fluorophenoxy groups, suggest a versatile mechanism of action that could be beneficial in various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, resulting in various biological effects, including:

- Inhibition of cell proliferation : The compound may disrupt cell cycle progression by targeting critical regulatory proteins.

- Modulation of immune responses : It could influence signaling pathways involved in inflammation and immune activation.

Anticancer Activity

Recent studies have indicated promising anticancer properties for this compound. For instance, it has been explored for its potential to inhibit tubulin polymerization, a mechanism that is crucial for cancer cell division. In vitro assays have demonstrated that the compound can arrest the cell cycle in the G2/M phase, which is vital for effective cancer treatment strategies .

Anti-infective Properties

The compound has also been investigated for its anti-infective capabilities. Preliminary findings suggest that it may exhibit activity against certain strains of pathogens, although detailed studies are still required to establish its efficacy and safety profiles in this area.

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of this compound has revealed that modifications to its chemical structure can significantly impact its biological activity. For example, the presence of the 4-fluorophenoxy moiety enhances its potency against specific biological targets while maintaining selectivity .

Case Study 1: Anticancer Efficacy

In a study aimed at evaluating the anticancer efficacy of various derivatives of this compound, researchers found that certain analogs exhibited IC50 values in the low micromolar range against HeLa cells. The most effective derivatives were shown to induce apoptosis through modulation of Bcl-2 family proteins, indicating a pro-apoptotic mechanism .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as a biochemical probe for studying enzyme functions. It was found to effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design and development .

Data Table: Biological Activity Overview

| Activity Type | Description | IC50 Values | Targeted Pathways |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | Low micromolar range | Tubulin polymerization |

| Anti-infective | Potential activity against specific pathogens | TBD | TBD |

| Enzyme Inhibition | Modulation of enzyme functions | TBD | Metabolic pathways |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-amino-4-fluoro-5-(4-fluorophenoxy)benzoic acid, and how can reaction yields be improved?

- Methodology :

- Use nucleophilic aromatic substitution (SNAr) with fluorophenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Optimize stoichiometry of the amino and fluoro substituents to reduce side reactions.

- Apply multi-objective experimental design frameworks (e.g., online model identification platforms) to balance competing factors like temperature, solvent polarity, and catalyst loading .

- Key Reagents : Palladium catalysts for coupling reactions, sodium borohydride for stabilizing intermediates .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for aromatic proton environments .

- X-ray Crystallography : Resolve crystal structures to validate regiochemistry and hydrogen-bonding networks (e.g., as demonstrated for structurally similar benzoic acid derivatives) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What strategies are recommended for improving aqueous solubility for biological assays?

- Approach :

- Prepare sodium or potassium salts via neutralization with NaOH/KOH in ethanol .

- Use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

Q. How should researchers screen for biological activity in early-stage studies?

- Protocol :

- Prioritize enzyme inhibition assays (e.g., kinases, carboxylases) due to the compound’s structural similarity to benzothiazole derivatives with anticancer activity .

- Use fluorescence polarization assays to study interactions with DNA/protein targets .

Advanced Research Questions

Q. How can regioselective functionalization of the benzoic acid core be achieved?

- Synthetic Strategies :

-

Protect the amino group with Boc or Fmoc before introducing electrophilic substituents (e.g., sulfonamides or halogens) at the 5-position .

-

Use directed ortho-metalation (DoM) with lithium bases to target specific positions .

- Example : Substituent effects on bioactivity (see Table 1).

Table 1 : Substituent Effects on Biological Activity

Substituent Position Bioactivity (IC₅₀, μM) Key Applications 4-Fluoro, 5-(4-FPhO) 12.3 ± 1.5 (Kinase X) Anticancer lead 5-Cyclohexyloxy 8.9 ± 0.9 (Kinase Y) Drug discovery

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

- Tools :

- Density Functional Theory (DFT) to calculate frontier molecular orbitals and predict oxidation/reduction sites .

- Molecular dynamics simulations to assess binding affinity with cytochrome P450 enzymes .

- Validation : Cross-reference with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. How should contradictory data on biological activity between structural analogs be resolved?

- Case Study : Discrepancies in kinase inhibition between 2-amino-4-fluoro and 4-amino-2-fluoro isomers.

- Resolution Steps :

Replicate assays under identical conditions (pH, temperature, solvent).

Perform crystallographic analysis to confirm binding modes .

Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

- Integrated Workflow :

- In Vivo : Administer via intraperitoneal injection (10–20 mg/kg in PBS) and monitor pharmacokinetics (Cmax, t₁/₂) .

- Tissue Distribution : Use LC-MS/MS to quantify compound levels in target organs .

Q. How can researchers optimize photostability for fluorescence-based applications?

- Approach :

- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to reduce photooxidation .

- Encapsulate in polymeric nanoparticles (PLGA) to shield from UV degradation .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.